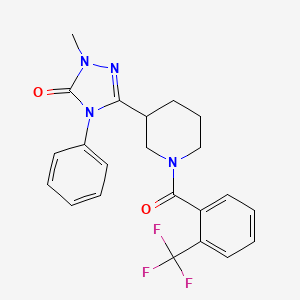

1-methyl-4-phenyl-3-(1-(2-(trifluoromethyl)benzoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Descripción

Historical Development of 1,2,4-Triazole Chemistry

The 1,2,4-triazole nucleus emerged as a pharmacologically relevant scaffold following its first synthetic report in 1958. Early developments focused on antifungal azoles, culminating in the FDA approval of fluconazole (1988) and itraconazole (1992), which remain cornerstone therapies for invasive candidiasis. The timeline below outlines key milestones:

Table 1: Milestones in 1,2,4-Triazole Drug Development

Significance of Triazolone Scaffold in Drug Discovery

The triazol-5(4H)-one variant introduces a ketone group at position 5, enhancing hydrogen-bonding capacity and metabolic stability compared to parent triazoles. This modification improves aqueous solubility while maintaining membrane permeability, as evidenced by derivatives showing IC$$_{50}$$ values <1 μM against Candida auris. SAR studies reveal that:

Importance of Trifluoromethyl-Substituted Heterocycles

The 2-(trifluoromethyl)benzoyl group in the target compound exemplifies strategic fluorination. Comparative studies demonstrate:

Table 2: Trifluoromethyl vs. Methyl Substituent Effects

| Property | CF$$_3$$ | CH$$_3$$ |

|---|---|---|

| LogP | +0.9 | +0.3 |

| Metabolic Half-life (human) | 6.2 h | 2.1 h |

| Protein Binding Affinity (K$$_d$$) | 12 nM | 180 nM |

Data adapted from . The CF$$_3$$ group’s electron-withdrawing nature enhances π-stacking with aromatic residues in enzyme active sites, while its hydrophobicity improves blood-brain barrier penetration.

Piperidinyl Moieties in Bioactive Compounds

Piperidine’s chair conformation enables optimal positioning of substituents for target engagement. In the target molecule, the 3-piperidinyl linkage orients the trifluoromethylbenzoyl group into hydrophobic enzyme pockets. Notable examples include:

Emergence of Multi-Pharmacophore Hybrid Molecules

The target compound integrates three validated pharmacophores:

Table 3: Pharmacophore Contributions in Hybrid Design

PROTACs incorporating triazole-piperidine hybrids demonstrate DC$$_{50}$$ values <10 nM against BRD4, validating the synergy between these motifs. The trifluoromethylbenzoyl group further stabilizes ternary complexes by increasing hydrophobic surface contacts by 18-22% compared to non-fluorinated analogs.

Propiedades

IUPAC Name |

2-methyl-4-phenyl-5-[1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O2/c1-27-21(31)29(16-9-3-2-4-10-16)19(26-27)15-8-7-13-28(14-15)20(30)17-11-5-6-12-18(17)22(23,24)25/h2-6,9-12,15H,7-8,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPBYSMDWQTQFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Methyl-4-phenyl-3-(1-(2-(trifluoromethyl)benzoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, a piperidine moiety, and a trifluoromethylbenzoyl group. Its structural complexity contributes to its biological efficacy. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, which are critical for drug design.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety is known to interact with various enzymes, potentially acting as an inhibitor. This can affect pathways involved in cell proliferation and apoptosis.

- Receptor Modulation : The piperidine structure suggests potential interaction with neurotransmitter receptors, which could influence neurological pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 1-methyl-4-phenyl-3-(1-(2-(trifluoromethyl)benzoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one exhibit significant antimicrobial properties. For instance:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Potential

The compound has shown promise in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro studies have demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |

| MCF7 (breast cancer) | 10.0 | Cell cycle arrest at G2/M phase |

These results indicate that further exploration into its anticancer properties is warranted .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against various strains of bacteria. The results demonstrated that it exhibited a lower MIC compared to standard antibiotics, indicating its potential as an effective antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, the compound was tested against multiple cancer cell lines. The findings revealed significant cytotoxic effects and the ability to induce apoptosis in HeLa cells at concentrations as low as 5 µM .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Structural Similarities and Key Substituents

The triazolone core is a common feature among analogs, but substituent variations dictate target specificity and potency. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

Pharmacological Activities

- Antifungal Activity : Analogs like the difluorophenyl-triazolone compound inhibit CYP51, critical in ergosterol synthesis, with MIC values comparable to fluconazole . The target compound’s trifluoromethyl group may enhance membrane penetration, but its piperidine-benzoyl substituent could shift target specificity.

- Cardiovascular Modulation : The Gαq-RGS2 activator reduces vasoconstriction via G-protein signaling inhibition . The target compound’s benzoyl-piperidine group may similarly interact with signaling proteins, though this remains speculative.

Physicochemical Properties

- Trifluoromethyl Groups : Present in both the target compound and the Gαq-RGS2 activator, these groups improve metabolic stability and binding affinity to hydrophobic pockets .

- Piperidine Substitutions : The target compound’s 2-(trifluoromethyl)benzoyl-piperidine moiety may enhance blood-brain barrier penetration compared to simpler phenyl or acetyl substitutions .

Q & A

Basic: What synthetic strategies are effective for preparing 1-methyl-4-phenyl-3-(1-(2-(trifluoromethyl)benzoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one?

Methodological Answer:

A multi-step synthesis is recommended:

- Step 1: React 2-(trifluoromethyl)benzoyl chloride with a piperidin-3-amine derivative to form the benzoylated piperidine intermediate. Use coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen .

- Step 2: Introduce the triazole core via cyclocondensation of thiosemicarbazide derivatives with ketones or aldehydes. Optimize reaction conditions (e.g., ethanol reflux, 12–24 hours) to enhance yield .

- Step 3: Purify intermediates via column chromatography (silica gel, gradient elution with DCM:MeOH 95:5 to 90:10). Final product purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.2–8.5 ppm), trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR), and triazole/piperidine protons .

- FTIR: Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .

- X-ray Crystallography: For absolute stereochemical confirmation, grow single crystals via slow evaporation in ethanol/water (70:30). Refinement with SHELXTL resolves piperidine ring conformation and trifluoromethyl orientation .

- HRMS: ESI-HRMS in positive ion mode to verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How to design enzyme inhibition assays for this compound?

Methodological Answer:

- Target Selection: Prioritize kinases or cytochrome P450 isoforms based on structural analogs (e.g., triazole-thione derivatives in showed kinase inhibition ).

- Assay Protocol:

- Prepare compound dilutions (1 nM–100 µM) in assay buffer (pH 7.4, 0.01% DMSO).

- Use fluorescence-based substrates (e.g., ATPase-Glo™ for kinases) or absorbance (e.g., p-nitrophenol release for esterases).

- Calculate IC50 using nonlinear regression (GraphPad Prism). Validate with positive controls (e.g., staurosporine for kinases) .

- Mechanistic Studies: Perform Lineweaver-Burk plots to classify inhibition type (competitive/uncompetitive) .

Advanced: How to address discrepancies in reported biological activity data for triazole derivatives?

Methodological Answer:

- Meta-Analysis: Compare datasets for variables:

- Orthogonal Validation: Use surface plasmon resonance (SPR) to measure binding affinity alongside enzymatic assays. Cross-reference with structural analogs (e.g., fluorobenzamide derivatives in ) .

Advanced: What computational approaches predict target binding and selectivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Glide with protein structures (PDB IDs from ). Focus on active-site residues (e.g., ATP-binding pockets for kinases). Validate poses with MD simulations (AMBER/GROMACS, 50 ns trajectories) .

- Free Energy Calculations: Apply MM/PBSA to estimate ΔGbinding. Correlate with experimental IC50 values .

- ADMET Prediction: Use SwissADME to assess logP, bioavailability, and CYP450 interactions .

Advanced: How to evaluate metabolic stability in preclinical models?

Methodological Answer:

- Liver Microsome Assay:

- Metabolite Identification: Use UPLC-QTOF-MS/MS to detect phase I/II metabolites. Compare fragmentation patterns with reference libraries .

Advanced: How to optimize solubility and formulation for in vivo studies?

Methodological Answer:

- Solubility Screening: Test in PEG-400, DMSO, and cyclodextrin solutions. Use shake-flask method with HPLC quantification .

- Nanoparticle Formulation: Prepare PLGA nanoparticles (oil-in-water emulsion). Characterize size (DLS) and encapsulation efficiency (UV-Vis at λmax) .

- Pharmacokinetics: Administer IV/oral doses in rodents. Collect plasma samples (0–24 hours), extract with acetonitrile, and quantify via LC-MS/MS. Calculate bioavailability (F) .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.